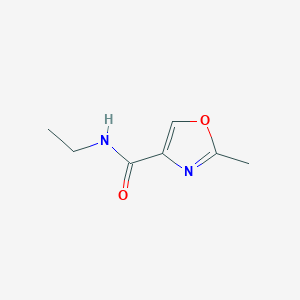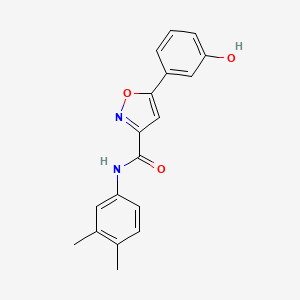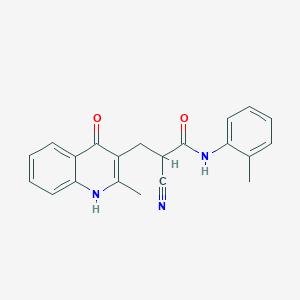![molecular formula C22H25N3O2 B4497000 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4497000.png)
3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Overview
Description
3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the piperazine moiety.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure with a chlorine atom instead of a methoxy group.
3-(1H-indol-3-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one: Similar structure with a fluorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-19-9-7-18(8-10-19)24-12-14-25(15-13-24)22(26)11-6-17-16-23-21-5-3-2-4-20(17)21/h2-5,7-10,16,23H,6,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBSFZJZUWKWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-3-pyridinyl-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B4496921.png)


![N-cyclopentyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4496942.png)
![N-(3-chloro-4-fluorophenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4496951.png)
![N-[1-(4-ethylpiperazin-1-yl)-1-oxobutan-2-yl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B4496958.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4496961.png)
![4-({2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B4496973.png)
![4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B4496975.png)
![1-[2-(2-phenyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4496981.png)
![tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4496998.png)
![N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4496999.png)


